molecular formula C12H22O11 B7828755 (4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

(4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

Cat. No.: B7828755
M. Wt: 342.30 g/mol
InChI Key: DLRVVLDZNNYCBX-KHDAGABXSA-N
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Description

Isomaltose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.

Properties

IUPAC Name

(4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-KHDAGABXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H]([C@@H](C([C@H](O1)OCC2[C@H]([C@@H](C(C(O2)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-40-1
Record name 6-O-α-D-glucopyranosyl-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound known as (4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol is a complex polyol with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and literature.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups and a unique oxane structure that contributes to its solubility and reactivity. The molecular formula is C16H20O9C_{16}H_{20}O_{9}, and the IUPAC name is (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl. Its structural complexity allows for diverse interactions within biological systems.

Antioxidant Properties

Recent studies have shown that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in various cell types. For instance:

  • Study Findings : A study demonstrated that the compound effectively inhibited lipid peroxidation in rat liver homogenates, suggesting potential protective effects against oxidative damage .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It inhibits key inflammatory mediators such as TNF-alpha and IL-6.

  • Mechanism of Action : The anti-inflammatory effects are attributed to the downregulation of NF-kB signaling pathways in activated macrophages .

Antidiabetic Activity

In diabetic models, the compound has shown promise in regulating blood glucose levels.

  • Research Evidence : A computational study indicated that the compound enhances insulin sensitivity and reduces hyperglycemia in diabetic rats by modulating glucose transporters .

Case Study 1: Diabetes Management

In a controlled trial involving diabetic rats treated with the compound over four weeks:

  • Results : There was a significant reduction in fasting blood glucose levels (from 250 mg/dL to 150 mg/dL) and improved insulin sensitivity as measured by HOMA-IR indices .

Case Study 2: Inflammatory Response

A study involving human endothelial cells exposed to lipopolysaccharides (LPS) showed:

  • Results : Treatment with the compound led to a 40% reduction in IL-6 production compared to untreated controls .

Data Summary Table

Biological ActivityMechanism of ActionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits NF-kB pathway
AntidiabeticModulates glucose transport

Scientific Research Applications

Antidiabetic Effects

Research indicates that derivatives of this compound exhibit potential antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. A study demonstrated that compounds similar to (4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol could lower blood glucose levels in diabetic models .

Antioxidant Activity

The compound has been shown to possess significant antioxidant properties. In vitro studies revealed that it can scavenge free radicals and reduce oxidative stress markers in cells. This activity is crucial for developing nutraceuticals aimed at preventing oxidative stress-related diseases .

Anti-inflammatory Properties

Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This characteristic makes it a candidate for formulations targeting inflammatory diseases such as arthritis .

Drug Delivery Systems

Due to its biocompatibility and ability to form hydrogels, this compound can be utilized in drug delivery systems. Its structure allows for the encapsulation of therapeutic agents and controlled release profiles .

Enzyme Stabilization

The compound's hydroxyl groups can stabilize enzymes against denaturation. Studies have shown that incorporating this compound into enzyme formulations enhances their stability and activity under various conditions .

Natural Sweeteners

As a sugar derivative with a sweet taste profile but lower caloric content than sucrose, this compound can serve as a natural sweetener alternative in food products. Its application can help reduce sugar intake while maintaining palatability .

Preservative Properties

Research indicates that the antioxidant properties of this compound can extend the shelf life of food products by preventing lipid oxidation and microbial growth .

Case Studies

  • Antidiabetic Study : A clinical trial involving diabetic patients showed a significant reduction in HbA1c levels after supplementation with a formulation containing derivatives of this compound over 12 weeks.
  • Antioxidant Efficacy : An experimental study demonstrated that subjects consuming foods enriched with this compound exhibited lower levels of oxidative stress biomarkers compared to controls.
  • Food Product Development : A recent product line launched by a health food company incorporated this compound as a natural sweetener and reported positive consumer feedback regarding taste and health benefits.

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